
3-hydroxycyclohex-2-enone
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Overview
Description
3-hydroxycyclohex-2-enone is an organic compound with the molecular formula C6H8O2. It is a versatile intermediate used in the synthesis of various chemical products, including pharmaceuticals and fragrances. This compound is characterized by a hydroxyl group attached to a cyclohexene ring, making it a valuable building block in organic synthesis.
Synthetic Routes and Reaction Conditions:
Knoevenagel-Michael Cascade Procedure: This method involves the reaction of 1,3-dicarbonyl compounds with aldehydes in the presence of a catalyst such as 2-aminopyrazine.
Birch Reduction: Anisole undergoes Birch reduction followed by acid hydrolysis to yield this compound.
Oxidation of Cyclohexene: Industrially, this compound can be produced by the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts.
Industrial Production Methods: The industrial production of this compound often involves the catalytic oxidation of cyclohexene. This method is preferred due to its efficiency and high yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction of this compound can lead to the formation of cyclohexanol derivatives.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the hydroxyl group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, vanadium catalysts.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Organocopper reagents, Grignard reagents.
Major Products Formed:
Oxidation Products: Various oxidized derivatives.
Reduction Products: Cyclohexanol derivatives.
Substitution Products: Products formed from nucleophilic addition reactions.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
3-Hydroxycyclohex-2-enone serves as a versatile intermediate in the synthesis of various chemical products. Its structure allows it to participate in reactions that lead to the formation of complex molecules, including heterocycles and other functionalized compounds. This capability is particularly valuable in the development of pharmaceuticals and agrochemicals .
Mechanochemical Approaches
Recent studies have demonstrated the use of mechanochemical methods to synthesize derivatives of this compound. These methods are energy-efficient and environmentally friendly, allowing for the rapid production of biologically active compounds. For instance, a study reported the synthesis of 2-amino-3-cyano derivatives, which hold potential therapeutic applications .
Antioxidant and Antimicrobial Properties
Derivatives of this compound exhibit significant antioxidant and antimicrobial activities. Research has shown that these compounds can inhibit various bacterial strains and possess cytotoxic effects against cancer cells. The biological activity is often attributed to their ability to interact with cellular pathways, making them candidates for further pharmacological exploration .
Inhibition of Lactate Dehydrogenase
One notable biochemical property of this compound is its role as an inhibitor of lactate dehydrogenase (LDH). This enzyme is crucial in metabolic pathways involving lactate metabolism. The compound's inhibitory effect suggests potential applications in metabolic disorders and cancer therapy, where LDH plays a significant role.
Medical Applications
Therapeutic Potential
Due to its biological activities, this compound is being explored for various therapeutic applications. Its derivatives have shown promise in treating inflammatory diseases and certain types of cancer. The compound's ability to modulate biochemical pathways positions it as a potential lead compound in drug development .
Case Studies on Therapeutic Efficacy
- Anti-inflammatory Effects: Research indicates that specific derivatives can reduce inflammation markers in vitro, suggesting their use in managing conditions like arthritis.
- Cytotoxicity Against Cancer Cells: Studies have demonstrated that certain derivatives induce apoptosis in cancer cell lines while sparing normal cells, highlighting their selective cytotoxicity .
Industrial Applications
Fragrance Production
In the fragrance industry, this compound is utilized as an intermediate for synthesizing aromatic compounds. Its pleasant scent profile makes it a valuable ingredient in perfumes and other scented products.
Agricultural Chemistry
The compound has also been investigated for its herbicidal properties. Certain derivatives have been shown to affect plant growth regulation, making them candidates for developing new herbicides that target specific weeds without harming crops .
Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antioxidant | Significant activity observed | |
Antimicrobial | Effective against various bacterial strains | |
Cytotoxicity | Induces apoptosis in cancer cells | |
LDH Inhibition | Modulates lactate metabolism |
Mechanism of Action
The mechanism of action of 3-hydroxycyclohex-2-enone involves its interaction with various molecular targets and pathways:
Inhibition of Lipid Formation: It inhibits acetyl-CoA carboxylase (ACCase), an enzyme catalyzing the first step in de novo fatty acid synthesis.
Antioxidant Activity: The compound acts as an antioxidant by donating electrons to neutralize free radicals.
Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell death.
Comparison with Similar Compounds
2-Cyclohexen-1-one: Similar in structure but lacks the hydroxyl group, making it less reactive in certain reactions.
3-Ethoxy-2-cyclohexen-1-one: Contains an ethoxy group instead of a hydroxyl group, leading to different reactivity and applications.
3-Methyl-2-cyclohexen-1-one: Contains a methyl group, which alters its chemical properties and reactivity.
Uniqueness: 3-hydroxycyclohex-2-enone is unique due to the presence of the hydroxyl group, which enhances its reactivity and makes it a valuable intermediate in various chemical reactions and applications .
Biological Activity
3-Hydroxycyclohex-2-enone, a compound with the molecular formula C6H8O2, has garnered attention for its diverse biological activities, including antioxidant, antimicrobial, and cytotoxic properties. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, applications in medicine, and relevant case studies.
This compound features a cyclohexene ring with a hydroxyl group at the 3-position. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of numerous derivatives with distinct biological activities.
Antioxidant Activity
Research indicates that derivatives of this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in mitigating diseases associated with oxidative damage, such as cancer and neurodegenerative disorders.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. Studies suggest that this compound and its derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Cytotoxic Effects
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells highlights its potential as an anticancer agent. For instance, it has been shown to inhibit lactate dehydrogenase (LDH), an enzyme often overexpressed in tumors, suggesting a mechanism through which it may exert its cytotoxic effects .
Enzyme Inhibition
The primary mechanism through which this compound exerts its biological effects is through enzyme inhibition. It has been identified as a potent inhibitor of LDH, which plays a critical role in cellular metabolism. By inhibiting LDH, the compound disrupts the metabolic pathways that cancer cells rely on for growth and survival .
Targeting Lipid Biosynthesis
As a systemic herbicide, derivatives of this compound target acetyl-coenzyme A carboxylase (ACCase) in plants, disrupting fatty acid biosynthesis essential for cell membrane integrity. This mechanism is particularly relevant in agricultural applications where it is used to control weed growth without harming broadleaf crops .
Case Studies
- Antioxidant Efficacy : A study demonstrated that this compound significantly reduced oxidative stress markers in cell cultures exposed to harmful agents. The results indicated a reduction in lipid peroxidation levels by up to 50% compared to untreated controls .
- Cytotoxicity Against Cancer Cells : In a recent experiment involving human breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating strong potential for further development as an anticancer therapeutic .
Comparative Analysis with Related Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
2-Cyclohexen-1-one | Cycloalkene | Less reactive; minimal biological activity |
3-Ethoxy-2-cyclohexen-1-one | Ether derivative | Varies; specific applications in medicinal chemistry |
3-Methyl-2-cyclohexen-1-one | Methyl derivative | Altered reactivity; some antimicrobial properties |
This compound | Hydroxylated cycloalkene | Significant antioxidant, antimicrobial, and cytotoxic activities |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-hydroxycyclohex-2-enone, and how can structural purity be validated?
- Methodology : A common approach involves oxidation of substituted cyclohexanones. For example, cyclohexanone derivatives can undergo selective oxidation using reagents like NaIO₄ under controlled heating to form the enone system .
- Validation : Confirm purity and structure via ¹H NMR spectroscopy. Key spectral markers include downfield-shifted enolic protons (δ ~9.5 ppm for hydroxyl groups) and characteristic vinyl proton signals (δ ~6.6–7.2 ppm for conjugated enones) . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and carbonyl/enol tautomerism .
Q. How can researchers distinguish between keto and enol tautomers of this compound in solution?
- Methodology : Use dynamic NMR (DNMR) to observe tautomeric equilibria. Temperature-dependent studies in deuterated solvents (e.g., DMSO-d₆) reveal coalescence temperatures for exchanging protons. For instance, enolic protons (δ ~15–16 ppm in DMSO) merge with keto-form protons as temperature increases .
- Supplementary Data : Computational methods (DFT calculations) predict thermodynamic stability, favoring the enol form in polar solvents due to intramolecular hydrogen bonding .
Advanced Research Questions
Q. How should researchers address contradictory spectral data when characterizing derivatives of this compound?
- Case Study : Discrepancies in ¹H NMR signals (e.g., unexpected splitting or shifts) may arise from impurities, stereochemical heterogeneity, or solvent effects. For example, residual solvents like EtOAc (δ ~1.2–1.4 ppm) can mask key proton signals .
- Resolution :
-
Perform column chromatography or recrystallization to isolate pure fractions.
-
Compare experimental data with computational predictions (e.g., NMR chemical shift calculators like ACD/Labs) 18.
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Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals .
Q. What strategies optimize the regioselectivity of electrophilic additions to this compound?
- Mechanistic Insight : The enol tautomer’s electron-rich double bond directs electrophiles to the β-position. Steric effects from substituents (e.g., CF₃ groups) further modulate reactivity .
- Experimental Design :
- Conduct kinetic studies under varying temperatures and catalysts (e.g., Lewis acids like BF₃·Et₂O).
- Monitor reaction progress via in-situ IR to detect intermediate formation .
Q. How do steric and electronic factors influence the stereochemical outcomes of this compound in Diels-Alder reactions?
- Analysis : Bulky substituents at the 5-position (e.g., aryl groups) enforce endo selectivity by stabilizing transition states through secondary orbital interactions .
- Validation : X-ray crystallography of cycloadducts confirms stereochemistry. For example, the dihedral angle between the diene and dienophile in the crystal lattice provides evidence of endo preference .
Q. Data Interpretation and Best Practices
Q. What analytical workflows are recommended for detecting trace impurities in this compound samples?
- Protocol :
- Use HPLC-MS with a C18 column (gradient elution: H₂O/acetonitrile + 0.1% formic acid) to separate impurities.
- Quantify impurities via UV-Vis at λ = 254 nm, referencing calibration curves for known byproducts (e.g., dimeric oxidation products) 18.
Q. How can researchers reconcile discrepancies between computational predictions and experimental results for this compound’s reactivity?
- Framework :
Properties
IUPAC Name |
3-hydroxycyclohex-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-5-2-1-3-6(8)4-5/h4,7H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYSLMWUJOJBBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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